methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate
CAS No.:
Cat. No.: VC13820456
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H15NO2/c1-16-13(15)8-10-7-12(14-9-10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
| Standard InChI Key | BSLAPQVQPNWCSG-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1CC(=NC1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)CC1CC(=NC1)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate comprises a dihydropyrrole ring—a five-membered heterocycle with one nitrogen atom—substituted at the 5-position with a phenyl group and at the 3-position with an acetoxymethyl side chain. The dihydropyrrole ring exists in a partially saturated state, reducing aromaticity compared to fully conjugated pyrroles, which influences its electronic properties and reactivity. The ester group introduces polarity, enhancing solubility in organic solvents and enabling participation in nucleophilic acyl substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 74796-18-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Key Functional Groups | Dihydropyrrole, Phenyl, Ester |
Stereochemical Considerations
While crystallographic data specific to this compound are unavailable, related dihydropyrrole derivatives exhibit chair-like conformations in solid-state structures due to ring puckering . For instance, methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate adopts a planar pyrimidine ring with substituents in equatorial positions to minimize steric strain . By analogy, the phenyl and ester groups in methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate likely occupy pseudo-equatorial orientations to stabilize the molecule.
Synthesis Methods
Conventional Esterification
The most frequently reported synthesis involves reacting 5-phenyl-3,4-dihydro-2H-pyrrole with acetic anhydride or methyl acetate in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic attack of the pyrrole’s α-carbon on the electrophilic carbonyl carbon of the anhydride or ester, followed by proton transfer and elimination of water or methanol:
This method yields moderate to high purity product, though chromatographic purification is often required to remove unreacted starting materials.
Alternative Pathways
Chemical Reactivity
Ester Hydrolysis and Transesterification
The acetate ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or alcohol, respectively. For instance, treatment with aqueous NaOH produces 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetic acid, which can be further functionalized via amidation or reduction. Transesterification with higher alcohols (e.g., benzyl alcohol) in the presence of Ti(OiPr)₄ affords bulkier esters, modifying the compound’s lipophilicity.
Electrophilic Substitution
The dihydropyrrole ring participates in electrophilic aromatic substitution (EAS) at the α-positions, though reduced aromaticity compared to pyrrole diminishes reactivity. Nitration or sulfonation typically requires harsh conditions, limiting synthetic utility. Conversely, the phenyl substituent undergoes standard EAS (e.g., bromination, nitration) at the para position due to directive effects.
Reductive Transformations
Catalytic hydrogenation of the dihydropyrrole ring over palladium or platinum catalysts fully saturates the ring, yielding a pyrrolidine derivative. This reaction alters the compound’s conformational flexibility and basicity, potentially enhancing bioavailability.
Biological Activities
Antimicrobial Properties
Dihydropyrrole derivatives demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The acetate moiety enhances membrane permeability, facilitating interaction with microbial targets like DNA gyrase or ergosterol biosynthesis enzymes. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the phenyl ring improve potency, suggesting avenues for derivative synthesis.
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